Cas no 921123-38-8 (2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide)

2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
- AB00674197-01
- AKOS024607914
- 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- 2,5-dichloro-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- F1374-0583
- SCHEMBL17718697
- 921123-38-8
-
- インチ: 1S/C15H11Cl2N3O4S/c1-22-7-3-4-8(10(5-7)23-2)14-19-20-15(24-14)18-13(21)9-6-11(16)25-12(9)17/h3-6H,1-2H3,(H,18,20,21)
- InChIKey: UXEVMOJGHCTHRH-UHFFFAOYSA-N
- SMILES: C1(Cl)SC(Cl)=CC=1C(NC1=NN=C(C2=CC=C(OC)C=C2OC)O1)=O
計算された属性
- 精确分子量: 398.9847324g/mol
- 同位素质量: 398.9847324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 478
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- XLogP3: 4.1
じっけんとくせい
- 密度みつど: 1.514±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 9.16±0.70(Predicted)
2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0583-40mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-1mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-10μmol |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-2mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-5mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-2μmol |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-15mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-10mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-20mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0583-3mg |
2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
921123-38-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamideに関する追加情報
Introduction to Compound with CAS No. 921123-38-8 and Its Applications in Modern Chemical Biology
The compound with the CAS number 921123-38-8 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the compound's unique properties, its significance in contemporary research, and its potential applications in drug development.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including chloro substituents, a dimethoxyphenyl moiety, an oxadiazole ring, and a thiophene core. These elements contribute to its distinct chemical profile and biological interactions. The presence of multiple heterocyclic rings enhances its potential as a scaffold for various pharmacological applications. Specifically, the oxadiazole ring is known for its role in antimicrobial and anti-inflammatory agents, while the thiophene moiety is often associated with bioactivity in neurological and cardiovascular diseases.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic purposes. The compound with CAS No. 921123-38-8 stands out due to its unique structural features that make it a promising candidate for further investigation. Studies have begun to uncover its potential in modulating various biological pathways, particularly those relevant to cancer and neurodegenerative disorders. The dichloro substituents on the aromatic rings are believed to enhance binding affinity to target proteins, making this compound an attractive lead for drug discovery.
One of the most intriguing aspects of this molecule is its ability to interact with specific enzymes and receptors involved in disease pathways. Preliminary computational studies have suggested that it may inhibit key enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Additionally, the dimethoxyphenyl group could contribute to its ability to cross the blood-brain barrier, raising possibilities for treating central nervous system disorders. These findings are particularly exciting as they align with current trends in medicinal chemistry aimed at developing more targeted and effective therapies.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of reactive intermediates to ensure high yield and purity. Researchers have leveraged advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the desired framework. This level of synthetic complexity underscores the compound's complexity and highlights the expertise required to produce it on a scalable basis.
Evaluation of the compound's pharmacological properties has been conducted through both in vitro and in vivo assays. In cell-based models, it has demonstrated promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary animal studies have shown favorable toxicity profiles and evidence of biological activity without significant side effects. These results are crucial for advancing the compound into clinical trials and ultimately translating it into a viable therapeutic option for patients.
The role of computational chemistry has been instrumental in understanding the interactions between this compound and biological targets. Molecular docking simulations have provided insights into how it binds to specific proteins, helping researchers refine its structure for improved efficacy. Additionally, quantum mechanical calculations have been used to predict its metabolic stability and potential degradation pathways. These computational approaches complement traditional experimental methods and offer a more comprehensive understanding of the compound's behavior.
As research continues to evolve, so do the methodologies for studying these complex molecules. Advances in high-throughput screening technologies have enabled researchers to rapidly test thousands of compounds for biological activity, accelerating the drug discovery process. The compound with CAS No. 921123-38-8 is well-positioned to benefit from these advancements, potentially leading to faster identification of optimized derivatives with enhanced properties.
The broader implications of this research extend beyond individual compounds to the future landscape of chemical biology. By developing novel heterocyclic molecules like this one, scientists are paving the way for more personalized medicine approaches tailored to individual patient needs. The ability to design molecules with specific targeting capabilities represents a significant step forward in addressing complex diseases that require precise therapeutic interventions.
In conclusion, the compound with CAS No. 921123-38-8 exemplifies the innovative spirit driving modern chemical biology research. Its unique structure, promising biological activities, and potential therapeutic applications make it a valuable asset in ongoing efforts to develop new treatments for various diseases. As research progresses and new methodologies emerge, this compound will continue to be a subject of intense investigation, offering hope for future medical breakthroughs.
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